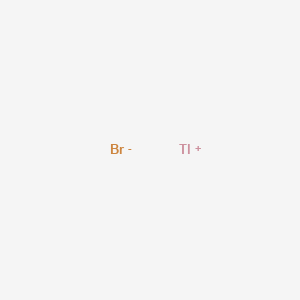
Thallium Bromide (Tl2Br2); Thallium Bromide (TlBr), Dimer; Thallium Monobromide; Thallium(I) Bromide; Thallous Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thallium Bromide (Tl2Br2), Thallium Bromide (TlBr), Dimer, Thallium Monobromide, Thallium(I) Bromide, and Thallous Bromide are chemical compounds consisting of thallium and bromine. Thallium(I) Bromide (TlBr) is the most commonly referenced form. These compounds are known for their use in various scientific and industrial applications, particularly in the field of semiconductors and radiation detection.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thallium(I) Bromide can be synthesized by reacting thallium with bromine or by reacting sodium or potassium bromide with any thallium compound . The reaction typically involves the direct combination of the elements or the exchange reaction with thallium salts.
Industrial Production Methods: In industrial settings, Thallium(I) Bromide is often produced by purifying thallous bromide through refluxing with water containing hydrobromic acid (HBr). The compound is then washed until acid-free, heated to 300°C for several hours, and stored in brown bottles to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Thallium(I) Bromide undergoes various chemical reactions, including:
Oxidation: Thallium(I) Bromide can be oxidized to thallium(III) compounds.
Reduction: It can be reduced back to elemental thallium.
Substitution: Thallium(I) Bromide can participate in substitution reactions where the bromide ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as nitric acid.
Reduction: Reducing agents like hydrogen gas or metals.
Substitution: Halide exchange reactions using other halide salts.
Major Products Formed:
Oxidation: Thallium(III) Bromide (TlBr3).
Reduction: Elemental thallium.
Substitution: Formation of other thallium halides like Thallium(I) Chloride (TlCl).
Scientific Research Applications
Thallium Bromide compounds have several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays and studies due to its toxicological properties.
Medicine: Investigated for potential therapeutic uses, although its toxicity limits its application.
Industry: Widely used in semiconductors, X-ray, and gamma-ray detectors, and infrared optical materials
Mechanism of Action
Thallium Bromide exerts its effects primarily through its interaction with biological systems and its semiconductor properties. In biological systems, thallium ions can interfere with cellular processes, leading to toxicity. In semiconductors, Thallium Bromide’s band gap and crystalline structure enable it to detect radiation and convert it into electrical signals .
Comparison with Similar Compounds
- Thallium(I) Fluoride (TlF)
- Thallium(I) Chloride (TlCl)
- Thallium(I) Iodide (TlI)
- Indium(I) Bromide (InBr)
- Lead(II) Bromide (PbBr2)
- Bismuth Bromide (BiBr3)
Comparison: Thallium Bromide is unique due to its specific band gap and crystalline structure, which make it particularly suitable for radiation detection and semiconductor applications.
Properties
Molecular Formula |
BrTl |
|---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
thallium(1+);bromide |
InChI |
InChI=1S/BrH.Tl/h1H;/q;+1/p-1 |
InChI Key |
PGAPATLGJSQQBU-UHFFFAOYSA-M |
Canonical SMILES |
[Br-].[Tl+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


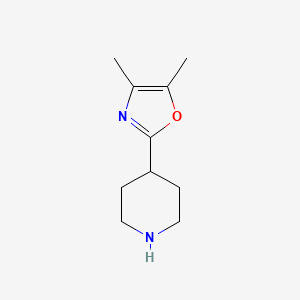
![Ethyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B8750983.png)
![2-amino-4,5-difluoro-N-[2-(4-fluorophenyl)ethyl]Benzamide](/img/structure/B8751004.png)
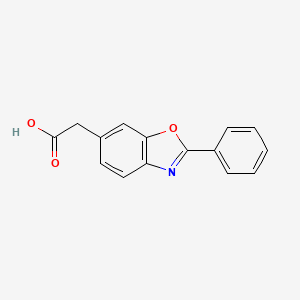

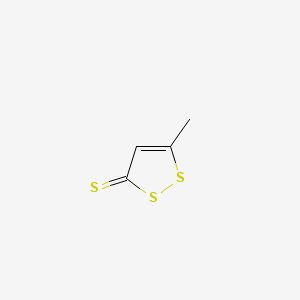
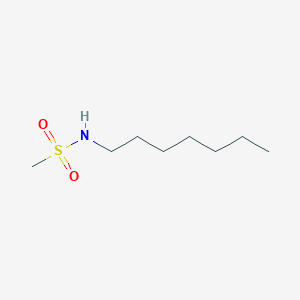
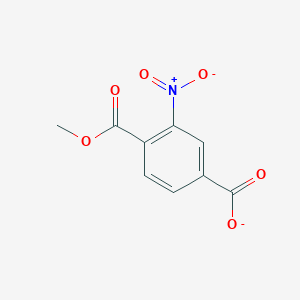
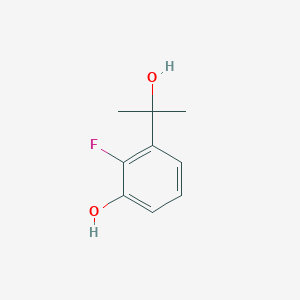
![7-(Trifluoromethyl)benzo[b]thiophene](/img/structure/B8751048.png)
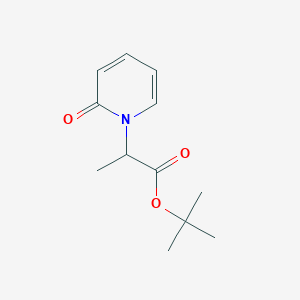
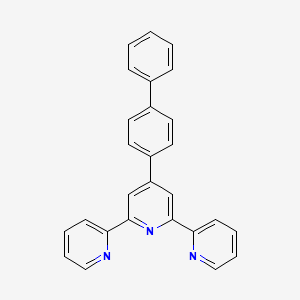
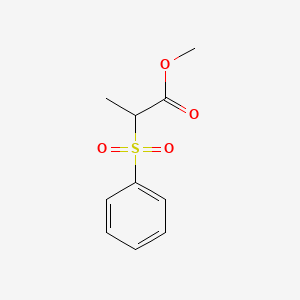
![Pyridine, 4-[(3-methoxyphenyl)methyl]-](/img/structure/B8751088.png)
